molecular formula C13H8ClFO2 B12854692 4'-Chloro-3'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde

4'-Chloro-3'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12854692
M. Wt: 250.65 g/mol
InChI Key: ZSGISPNWFZVMTO-UHFFFAOYSA-N
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Description

4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a complex structure that includes a biphenyl core substituted with chloro, fluoro, hydroxy, and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of chloro and fluoro substituents on the biphenyl core.

    Hydroxylation: Introduction of the hydroxy group.

    Formylation: Introduction of the aldehyde group.

Each step requires specific reagents and conditions. For example, halogenation may involve the use of halogenating agents such as chlorine or fluorine gas under controlled conditions. Hydroxylation can be achieved using oxidizing agents, and formylation might involve the use of formylating agents like formic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Industrial methods often use continuous flow reactors and automated systems to ensure consistent quality and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products

    Oxidation: 4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde can be compared with other biphenyl derivatives such as:

    4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde: Lacks the fluoro substituent.

    3’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde: Lacks the chloro substituent.

    4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde: Lacks the hydroxy substituent.

The presence of different substituents can significantly alter the chemical properties and reactivity of these compounds, highlighting the uniqueness of 4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde.

Properties

Molecular Formula

C13H8ClFO2

Molecular Weight

250.65 g/mol

IUPAC Name

5-(4-chloro-3-fluorophenyl)-2-hydroxybenzaldehyde

InChI

InChI=1S/C13H8ClFO2/c14-11-3-1-9(6-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-7,17H

InChI Key

ZSGISPNWFZVMTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)F)C=O)O

Origin of Product

United States

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